molecular formula C24H32BNO2 B1448203 9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1339953-35-3

9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1448203
M. Wt: 377.3 g/mol
InChI Key: LDQNNBZJNCAYDL-UHFFFAOYSA-N
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Description

“9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a chemical compound with the molecular formula C30H43B2NO4 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular weight of the compound is 503.297 g/mol . The IUPAC name is 9-hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole . The SMILES representation is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline powder . It has a melting point of 223°C .

Scientific Research Applications

  • Near-infrared Fluorescent Probes : A study synthesized a near-infrared fluorescence probe of carbazole borate ester including indole, derived from a similar compound, for potential applications in bioimaging and analytical chemistry (Shen, 2014).

  • Polymer Synthesis : Carbazole derivatives have been used to synthesize fully conjugated copolymers with applications in materials science, particularly in developing novel materials with unique electronic properties (Grigoras & Antonoaia, 2005).

  • Organic Electron Donors : Compounds derived from carbazole were synthesized and identified as key electron donors, playing a critical role in various synthetic approaches, possibly in the development of organic electronic devices (Bifari & El-Shishtawy, 2021).

  • Fluorescent Probes for Iodide Detection : Carbazole-based compounds have been used to create sensitive probes for iodide, with potential applications in environmental monitoring and analytical chemistry (Zhao et al., 2012).

  • High-Molecular-Weight Polymers : Novel dibromocarbazole monomers, related to the compound , were used to create high-molecular-weight polymers with improved solubility and potential applications in material sciences (Fu & Bo, 2005).

  • Electrophosphorescent OLEDs : Carbazole derivatives have been employed in the design and synthesis of host materials for organic light-emitting diodes (OLEDs), contributing to advancements in display technology (Seo & Lee, 2017).

  • Antimicrobial Agents : Some carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in developing new antimicrobial compounds (Salih, Salimon, & Yousif, 2016).

  • Radical Scavengers : Carbazole conjugated with different aminophenols was synthesized and studied for radical scavenging activity, indicating their potential use as antioxidants in various applications (Naik, Kumar, & Swetha, 2010).

properties

IUPAC Name

9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO2/c1-6-7-8-11-16-26-21-13-10-9-12-19(21)20-15-14-18(17-22(20)26)25-27-23(2,3)24(4,5)28-25/h9-10,12-15,17H,6-8,11,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQNNBZJNCAYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

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